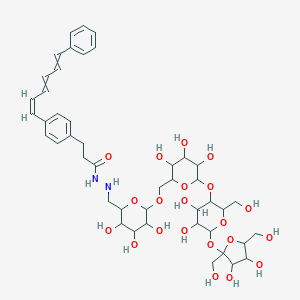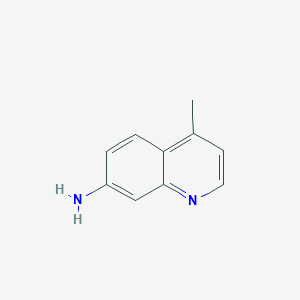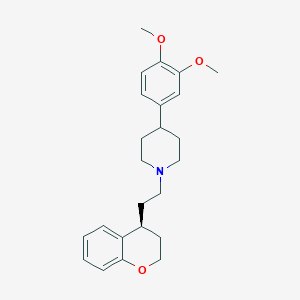
N-(1-Methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methoxyethyl)benzamide, also known as 2-(N-methoxyethyl)benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of substituted benzamides and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of N-(1-Methoxyethyl)benzamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1-Methoxyethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(1-Methoxyethyl)benzamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in preclinical studies, making it a potential candidate for further drug development. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(1-Methoxyethyl)benzamide. One potential direction is to further investigate its mechanism of action and identify the specific targets involved in its biological activity. Another direction is to explore its potential therapeutic applications in other neurological and inflammatory diseases. Additionally, research can be done to improve the solubility and bioavailability of this compound to enhance its efficacy in vivo.
In conclusion, N-(1-Methoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant properties and has shown promising results in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成方法
The synthesis of N-(1-Methoxyethyl)benzamide can be achieved through various methods, including the reaction of N-(1-Methoxyethyl)benzamideaminobenzamide with methyl iodide and sodium hydride in the presence of dimethyl sulfoxide. Another method involves the reaction of N-(1-Methoxyethyl)benzamideaminobenzamide with methoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride.
科学研究应用
N-(1-Methoxyethyl)benzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
115245-46-0 |
|---|---|
产品名称 |
N-(1-Methoxyethyl)benzamide |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
N-(1-methoxyethyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(13-2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI 键 |
IMPVTWSOJIJZGY-UHFFFAOYSA-N |
SMILES |
CC(NC(=O)C1=CC=CC=C1)OC |
规范 SMILES |
CC(NC(=O)C1=CC=CC=C1)OC |
同义词 |
Benzamide, N-(1-methoxyethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



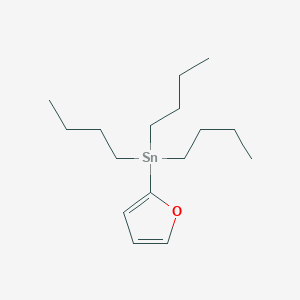


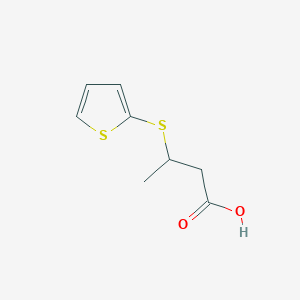
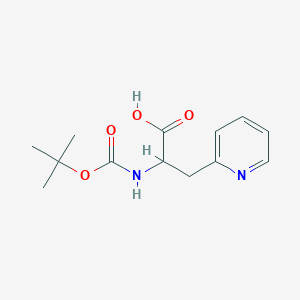
![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)
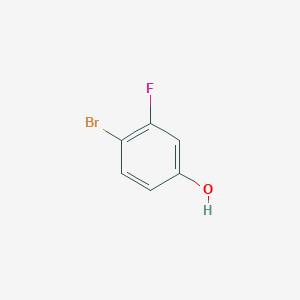

![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)

